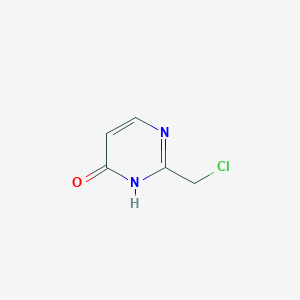

2-(chloromethyl)pyrimidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-3-4-7-2-1-5(9)8-4/h1-2H,3H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPUYOIOPLNWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604409 | |

| Record name | 2-(Chloromethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944905-88-8 | |

| Record name | 2-(Chloromethyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944905-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-(Chloromethyl)pyrimidin-4-ol

An In-depth Technical Guide to 2-(Chloromethyl)pyrimidin-4-ol: A Versatile Intermediate in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the pyrimidine scaffold is a privileged structure, central to the architecture of nucleobases and a multitude of FDA-approved drugs. This compound emerges as a highly valuable, bifunctional building block for synthetic chemists. Its strategic importance lies in the combination of a pyrimidin-4-ol core, known for its ability to engage in crucial hydrogen bonding interactions with biological targets, and a reactive chloromethyl group, which serves as a versatile handle for molecular elaboration.

This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical properties, structural nuances, reactivity profile, synthetic utility, and safety considerations, offering field-proven insights into its application as a key intermediate in the synthesis of biologically active molecules.

Part 1: Core Chemical and Structural Properties

A thorough understanding of the foundational properties of this compound is paramount for its effective use in synthesis and molecular design.

Chemical Identity

This section provides the fundamental identifiers for this compound.

| Property | Value | Source(s) |

| CAS Number | 944905-88-8 | [1][2][3] |

| Molecular Formula | C₅H₅ClN₂O | [1][2][3] |

| Molecular Weight | 144.56 g/mol | [1][3] |

| Common Synonyms | 2-(Chloromethyl)pyrimidin-4(3H)-one | [3] |

Structural Elucidation and Tautomerism

The nomenclature "pyrimidin-4-ol" suggests a hydroxyl group at the C4 position. However, due to the presence of adjacent ring nitrogens, the compound predominantly exists in a more stable keto-enol tautomeric form, specifically as 2-(chloromethyl)pyrimidin-4(3H)-one. This phenomenon is critical, as the tautomeric state dictates the molecule's hydrogen bonding capabilities and reactivity.[4][5] The keto form is generally favored in solution.[6]

The equilibrium between the hydroxyl (enol) and keto forms is a key feature of the 4-hydroxypyrimidine core.[4][5]

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Properties

The physical and chemical properties of a synthetic intermediate are crucial for planning reactions, purification, and storage.

| Property | Value/Description | Source(s) |

| Appearance | Solid (Typical for related compounds) | [7] |

| Purity | Typically ≥95% | |

| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere | [7] |

| Hazard | Irritant | [1] |

Part 2: Synthesis and Chemical Reactivity

The synthetic utility of this compound is defined by its reactivity, which is dominated by the electrophilic chloromethyl group.

Plausible Synthetic Routes

While specific literature for the synthesis of this compound is sparse, plausible routes can be inferred from established methods for analogous pyrimidines. A common and effective method involves the chlorination of the corresponding alcohol, (4-hydroxypyrimidin-2-yl)methanol.

Proposed Synthetic Pathway: The transformation of the precursor, (4-hydroxypyrimidin-2-yl)methanol, into the target compound can be efficiently achieved using a standard chlorinating agent like thionyl chloride (SOCl₂) in an appropriate solvent such as dichloromethane (DCM).[8]

Caption: Plausible synthetic workflow for this compound.

Reactivity Profile: A Versatile Electrophile

The primary mode of reactivity for this compound is nucleophilic substitution at the chloromethyl carbon. The electron-withdrawing character of the pyrimidine ring enhances the electrophilicity of this carbon, making it highly susceptible to attack by a wide range of nucleophiles in what is typically an Sₙ2 reaction.[9][10] This reactivity is the cornerstone of its utility as a synthetic intermediate.[10][11]

Key Reactions:

-

With Amines: Reacts readily with primary and secondary amines to yield 2-(aminomethyl)pyrimidine derivatives. These reactions often require a base (e.g., K₂CO₃, Et₃N) to neutralize the HCl generated during the reaction.[10]

-

With Thiols: Forms thioether linkages upon reaction with thiols or thiophenols, a common strategy in medicinal chemistry.[9]

-

With Alcohols/Phenols: Reacts with alcohols or phenols to produce the corresponding ether derivatives, typically under basic conditions.[9]

Experimental Protocol: General Procedure for Nucleophilic Substitution

-

Setup: To a stirred solution of the nucleophile (amine, thiol, or phenol, 1.1 eq.) and a base (e.g., potassium carbonate, 2.0 eq.) in a suitable anhydrous solvent (e.g., DMF, acetonitrile), add this compound (1.0 eq.).[9]

-

Reaction: Stir the mixture at room temperature or heat to reflux, monitoring progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[8][9]

-

Work-up: Upon completion, cool the reaction mixture and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude residue is typically dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 2-substituted pyrimidine derivative.[9]

Part 3: Applications in Drug Discovery

The pyrimidine core is a recurring motif in a vast number of therapeutic agents.[11][12] this compound serves as a key starting material for accessing novel derivatives for biological screening.

Intermediate for Kinase Inhibitors

Protein kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[11][12] Consequently, kinase inhibitors are a major focus of drug discovery. The pyrimidine ring is a well-established scaffold for designing kinase inhibitors, and this compound provides a direct route to introduce this pharmacophore. By reacting it with various nucleophiles, chemists can generate extensive libraries of compounds designed to fit into the ATP-binding pocket of specific kinases.[12][13]

Caption: Conceptual role of a pyrimidine derivative as a kinase inhibitor.

Scaffolding for Antimicrobial and Anticancer Agents

Beyond kinase inhibition, pyrimidine derivatives synthesized from this intermediate have shown significant potential as antimicrobial and anticancer agents.[9] The ability to easily introduce diverse functional groups allows for the fine-tuning of a compound's activity against various biological targets, including those involved in microbial growth or cancer cell proliferation.[9]

Part 4: Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on data for structurally related and similarly reactive compounds.[14][15]

Hazard Identification

-

Primary Hazards: Classified as an irritant.[1] May cause skin, eye, and respiratory irritation.[14] Harmful if swallowed.[14]

-

Reactivity Hazards: Avoid contact with strong oxidizing agents.[14]

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[15][16]

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[15][16]

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15]

Safe Handling and Storage

-

Handling: Avoid all personal contact, including inhalation.[14] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[14][15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15][16] For long-term stability, storage at refrigerated temperatures (2-8°C) under an inert atmosphere is recommended.[7]

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]

-

In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[15]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14][15]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]

References

-

This compound suppliers and producers - BuyersGuideChem . [Link]

-

This compound - CAS:944905-88-8 - Sunway Pharm Ltd . [Link]

-

2-(Chloromethyl)-3,5-dimethylpyridin-4-ol - Sigma-Aldrich . [Link]

-

4-Pyridone - Wikipedia . [Link]

-

Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed . [Link]

Sources

- 1. 944905-88-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 3. This compound - CAS:944905-88-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 5. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 7. 2-(Chloromethyl)-3,5-dimethylpyridin-4-ol | 220771-03-9 [sigmaaldrich.com]

- 8. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. chemicalbook.com [chemicalbook.com]

- 16. echemi.com [echemi.com]

2-(chloromethyl)pyrimidin-4-ol CAS number and identification

An In-depth Technical Guide to 2-(chloromethyl)pyrimidin-4-ol: CAS Number, Identification, and Analysis

Introduction

This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a reactive chloromethyl group and a versatile pyrimidinol core, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of its identification, characterization, synthesis, and safe handling, designed for researchers, chemists, and professionals in drug development. The accurate identification and characterization of such intermediates are paramount for ensuring the quality, efficacy, and safety of final products.

Part 1: Core Identification Parameters

The unequivocal identification of a chemical substance begins with its fundamental descriptors. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous referencing in literature and databases.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 944905-88-8 | [1][2][3] |

| IUPAC Name | This compound | |

| Synonyms | 2-(Chloromethyl)pyrimidin-4(3H)-one, 2-Chloromethyl-pyrimidin-4-ol | [2] |

| Molecular Formula | C₅H₅ClN₂O | [1][2] |

| Molecular Weight | 144.56 g/mol | [1][2] |

| MDL Number | MFCD10697344 | [1] |

Part 2: Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic techniques is essential for confirming the structure and purity of this compound. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring and the methylene protons of the chloromethyl group. The electron-withdrawing nature of the nitrogen atoms in the ring and the chlorine atom will cause these signals to appear downfield.[4] A broad signal corresponding to the hydroxyl/amide proton is also anticipated.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information about the carbon skeleton. Signals will correspond to the carbons of the pyrimidine ring and the methylene carbon of the chloromethyl group.[4]

Table 2: Predicted NMR Spectral Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~11.0 - 12.5 | Singlet (broad) | OH/NH proton, exchangeable with D₂O. |

| ¹H | ~7.8 - 8.2 | Doublet | Pyrimidine ring proton (H-6). |

| ¹H | ~6.2 - 6.5 | Doublet | Pyrimidine ring proton (H-5). |

| ¹H | ~4.6 - 4.9 | Singlet | Methylene protons (-CH₂Cl). |

| ¹³C | ~165 | Carbonyl carbon (C-4). | |

| ¹³C | ~158 | Quaternary carbon (C-2). | |

| ¹³C | ~155 | Methine carbon (C-6). | |

| ¹³C | ~110 | Methine carbon (C-5). | |

| ¹³C | ~45 | Methylene carbon (-CH₂Cl). |

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.[4]

-

¹H NMR Acquisition: Utilize a spectrometer operating at 300 MHz or higher. Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.[4]

-

¹³C NMR Acquisition: Use a spectrometer operating at 75 MHz or higher. Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Expected Fragmentation: The mass spectrum is characterized by the molecular ion peak [M]⁺. A key diagnostic feature is the isotopic pattern for chlorine: the presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio will result in two peaks for chlorine-containing fragments, [M]⁺ and [M+2]⁺, separated by two mass units.[4] Common fragmentation pathways include the loss of the chlorine atom ([M-Cl]⁺) and the entire chloromethyl group ([M-CH₂Cl]⁺).[4]

-

Sample Introduction: Introduce the sample into the mass spectrometer using a suitable ionization method. Electron Ionization (EI) is common for such molecules. For samples that are less volatile or thermally labile, Electrospray Ionization (ESI) can be used with an appropriate solvent system.[4]

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu) using a mass analyzer such as a Quadrupole or Time-of-Flight (TOF).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Characteristic Absorptions: The IR spectrum will exhibit absorption bands corresponding to the vibrations of the pyrimidine ring and the chloromethyl group.[4] Key expected peaks include:

-

O-H/N-H stretch: A broad band in the region of 3200-3400 cm⁻¹.

-

C=O stretch: A strong absorption around 1650-1700 cm⁻¹.

-

C=N and C=C stretch: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

-

C-Cl stretch: A band in the 600-800 cm⁻¹ region.

-

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable.

-

Data Acquisition: Collect the spectrum using an FT-IR spectrometer in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background scan should be performed prior to analyzing the sample.[4]

Analytical Workflow Visualization

The logical flow for the complete identification and purity assessment of a synthesized batch of this compound is outlined below.

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(chloromethyl)pyrimidin-4-ol

Abstract

2-(chloromethyl)pyrimidin-4-ol is a pivotal heterocyclic intermediate, valued for its utility in the synthesis of a diverse range of biologically active molecules and functional materials. The presence of a reactive chloromethyl group at the 2-position and a hydroxyl group at the 4-position of the pyrimidine core offers dual points for molecular elaboration, making it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailed methodologies for its purification, and a thorough analysis of its structural characterization using modern spectroscopic techniques. The protocols and insights presented herein are designed to be directly applicable in a research and development setting, emphasizing the causal relationships behind experimental choices to ensure reproducibility and methodological integrity.

Strategic Approach to Synthesis

The synthesis of substituted pyrimidones is a well-established field in heterocyclic chemistry. A common and effective strategy involves the condensation and cyclization of a suitable three-carbon component with an amidine or a related precursor. For the synthesis of this compound, a logical and efficient approach is the reaction between ethyl 2-chloroacetimidate and ethyl cyanoacetate. This method is predicated on the inherent reactivity of the starting materials, which facilitates a high-yielding cyclization to form the desired pyrimidine ring system.

The causality behind this choice of reagents lies in their complementary reactivity. Ethyl 2-chloroacetimidate provides the N-C-N backbone with the required chloromethyl substituent pre-installed. Ethyl cyanoacetate, with its activated methylene group flanked by a nitrile and an ester, serves as the C-C-C component, readily undergoing condensation and subsequent intramolecular cyclization to furnish the pyrimidin-4-ol core.

Proposed Synthetic Pathway

The synthesis is proposed as a one-pot, two-step process involving the initial condensation of the reactants followed by an in-situ cyclization.

Caption: Proposed synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Ethyl 2-chloroacetimidate hydrochloride | 36743-66-5 | C₄H₉Cl₂NO | 158.02 | Starting Material[][2] |

| Ethyl cyanoacetate | 105-56-6 | C₅H₇NO₂ | 113.12 | Starting Material[3] |

| Sodium Ethoxide | 141-52-6 | C₂H₅NaO | 68.05 | Base Catalyst |

| Anhydrous Ethanol | 64-17-5 | C₂H₅OH | 46.07 | Solvent |

| Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | Neutralization |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Brine | N/A | NaCl(aq) | N/A | Washing Agent |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).

-

Base Addition: Under a nitrogen atmosphere, add sodium ethoxide (1.1 equivalents) to the stirred ethanol. Stir until the sodium ethoxide is completely dissolved.

-

Addition of Reactants: To the sodium ethoxide solution, add ethyl cyanoacetate (1.0 equivalent) dropwise over 15 minutes, maintaining the temperature below 30°C. Following this, add ethyl 2-chloroacetimidate hydrochloride (1.05 equivalents) portion-wise over 30 minutes. The hydrochloride salt will be neutralized in situ by the excess base to form the free imido ester.

-

Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the resulting residue, add deionized water (50 mL) and cool the mixture in an ice bath.

-

Carefully acidify the aqueous solution to a pH of approximately 5-6 with 2M hydrochloric acid. A precipitate should form.

-

Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 20 mL) and then with a small amount of cold diethyl ether.

-

-

Drying: Dry the collected solid under vacuum at 40-50°C to yield crude this compound.

Purification

The crude product can be purified by recrystallization to obtain a high-purity solid.

Experimental Protocol: Recrystallization

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent system (e.g., ethanol/water or isopropanol) to the flask.

-

Heat the mixture on a hot plate with stirring until the solid is completely dissolved.

-

Allow the solution to cool slowly to room temperature, during which time crystals of the purified product should form.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

For more challenging purifications, flash column chromatography over silica gel, using an eluent system such as ethyl acetate/hexanes, can be employed[4].

Structural Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of the synthesized this compound. The following protocols are based on standard analytical techniques for organic compounds.[5][6]

Caption: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[5]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 300 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 75 MHz or higher spectrometer. A greater number of scans will be necessary compared to ¹H NMR.

-

-

Expected Spectroscopic Data:

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~12.0 - 13.0 | broad singlet | -OH proton (tautomer) |

| ¹H | ~7.9 | doublet | H-6 proton |

| ¹H | ~6.2 | doublet | H-5 proton |

| ¹H | ~4.7 | singlet | -CH₂- protons |

| ¹³C | ~165 | singlet | C-4 (C=O) |

| ¹³C | ~160 | singlet | C-2 |

| ¹³C | ~155 | singlet | C-6 |

| ¹³C | ~110 | singlet | C-5 |

| ¹³C | ~45 | singlet | -CH₂Cl |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the elemental composition and structure through fragmentation patterns.

-

Experimental Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).[5]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.

-

Detection: Detect the separated ions to generate a mass spectrum.

-

-

Expected Data:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak cluster corresponding to the molecular formula C₅H₅ClN₂O. Due to the presence of chlorine, a characteristic isotopic pattern will be observed with peaks at m/z 144 (for ³⁵Cl) and m/z 146 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Key Fragments: Common fragmentation pathways may include the loss of Cl ([M-Cl]⁺ at m/z 109) and the loss of the chloromethyl group ([M-CH₂Cl]⁺ at m/z 95).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Experimental Protocol:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable.[5]

-

Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-2800 (broad) | O-H stretch | Hydroxyl group |

| ~1670 | C=O stretch | Amide carbonyl |

| ~1600, ~1550 | C=N, C=C stretch | Pyrimidine ring |

| ~750 | C-Cl stretch | Chloromethyl group |

Safety and Handling

-

Reagents: Handle all reagents in a well-ventilated fume hood. Thionyl chloride and hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium ethoxide is a strong base and is moisture-sensitive.

-

Product: The toxicological properties of this compound have not been extensively studied. It should be handled with care as a potentially hazardous chemical.

Conclusion

This technical guide outlines a reliable and well-reasoned pathway for the synthesis of this compound, a valuable intermediate for chemical and pharmaceutical research. By following the detailed protocols for synthesis, purification, and characterization, researchers can confidently produce and verify this compound. The emphasis on the underlying chemical principles and the provision of expected analytical data serve to create a self-validating system for experimental work, ensuring both scientific integrity and successful outcomes in the laboratory.

References

-

Ethyl cyanoacetate. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 2. Ethyl 2-chloro-acetimidate hydrochloride 95% | CAS: 36743-66-5 | AChemBlock [achemblock.com]

- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 4. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Reactivity Profile and Electrophilicity of 2-(chloromethyl)pyrimidin-4-ol

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone, forming the structural core of numerous therapeutic agents with a vast spectrum of biological activities.[1][2] Among the myriad of pyrimidine-based synthons, 2-(chloromethyl)pyrimidin-4-ol stands out as a particularly versatile and strategic building block. Its utility stems from a bifunctional nature: a highly reactive electrophilic chloromethyl group at the 2-position and a pyrimidin-4-ol system capable of nuanced chemical behavior.

This guide provides a comprehensive technical overview of the reactivity profile of this compound. We will dissect its structural nuances, particularly the critical role of tautomerism, explore its electrophilicity, and provide field-proven protocols for its reaction with various nucleophiles. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage this compound in complex synthetic campaigns.

Core Structural Analysis: The Tautomerism-Reactivity Nexus

A fundamental understanding of this compound's reactivity begins with an appreciation of its tautomeric nature. The molecule exists in a dynamic equilibrium between the hydroxy (enol) form, This compound , and the more stable keto (amide) form, 2-(chloromethyl)pyrimidin-4(3H)-one .[3][4] This equilibrium is not merely a structural curiosity; it is the central determinant of the molecule's reaction pathways.

The keto tautomer, pyrimidin-4(3H)-one, is generally the predominant form in solution.[4][5] The position of this equilibrium can be influenced by solvent polarity, pH, and temperature, which has profound implications for site-selectivity in subsequent reactions. For instance, reactions under basic conditions can deprotonate either the N-H or O-H, leading to ambident nucleophiles that can react at different positions.

To be rendered by a DOT engine. Placeholder images used. Caption: Tautomeric equilibrium of this compound.

Electrophilicity and Primary Reaction Pathway: SN2 Displacement

The principal electrophilic site of this compound is the carbon atom of the chloromethyl group. The potent electron-withdrawing nature of the adjacent pyrimidine ring significantly enhances the electrophilicity of this carbon, rendering it highly susceptible to nucleophilic attack.[6] The two ring nitrogens create a strong inductive pull, polarizing the C-Cl bond and making the carbon atom electron-deficient.

Consequently, the core reactivity of this molecule is dominated by bimolecular nucleophilic substitution (SN2) reactions.[1][6] In this concerted mechanism, a nucleophile attacks the chloromethyl carbon from the backside relative to the chlorine atom, leading to the displacement of the chloride ion as a leaving group.

Caption: General SN2 mechanism on the chloromethyl group.

Synthetic Applications: Reactions with Key Nucleophiles

The enhanced electrophilicity of the chloromethyl group allows for the facile introduction of a wide array of functionalities. This section details the reaction of this compound with common classes of nucleophiles, providing validated experimental protocols.

Reactions with Amine (N-) Nucleophiles

The reaction with primary and secondary amines is a cornerstone transformation, yielding 2-(aminomethyl)pyrimidine derivatives that are prevalent in biologically active molecules, particularly kinase inhibitors.[6] The reaction requires a base to neutralize the HCl generated during the substitution. A non-nucleophilic base is critical to prevent competition with the amine nucleophile.

Experimental Protocol: Synthesis of a 2-(Aminomethyl)pyrimidin-4-ol Derivative

-

Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.2 eq.).

-

Addition: Add the desired primary or secondary amine (1.1 eq.) to the suspension.

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 60-80 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.[1]

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-cold water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).[1]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the target compound.[1]

Reactions with Thiol (S-) Nucleophiles

Thiol nucleophiles, such as thiophenols and aliphatic thiols, are excellent partners for SN2 reactions with this compound, affording stable thioether derivatives.[6] The reaction is often rapid and proceeds cleanly at room temperature.

Experimental Protocol: Synthesis of a 2-((Arylthio)methyl)pyrimidin-4-ol Derivative

-

Thiolate Generation: Dissolve the substituted thiophenol (1.0 eq.) in a solvent like ethanol or DMF. Add a base such as sodium hydroxide (1.0 eq.) or potassium carbonate (1.5 eq.) and stir for 30 minutes at room temperature to generate the thiolate anion in situ.[1]

-

Addition: Add a solution of this compound (1.0 eq.) in the same solvent dropwise to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC.[1]

-

Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization to yield the desired pyrimidine thioether.[1]

Reactions with Phenol (O-) Nucleophiles

The formation of pyrimidine ethers via reaction with phenols or alcohols is also a common application. These reactions typically require heating under reflux and a solid base to facilitate the deprotonation of the hydroxyl nucleophile.

Experimental Protocol: Synthesis of a 2-((Aryloxy)methyl)pyrimidin-4-ol Derivative

-

Setup: To a suspension of the substituted phenol (1.1 eq.) and potassium carbonate (2.0 eq.) in anhydrous acetonitrile, add this compound (1.0 eq.).[7]

-

Reaction: Heat the reaction mixture to reflux (approx. 82 °C) for 6-12 hours, monitoring progress by TLC.[7]

-

Work-up: After cooling the mixture to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography over silica gel.[7]

Data Summary and Troubleshooting

Effective use of this compound requires an understanding of its physical properties and a strategy for overcoming common synthetic challenges.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂O | [8] |

| Molecular Weight | 144.56 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | [6] |

| Melting Point | >200 °C (decomposes) | N/A |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols | [6] |

Troubleshooting Guide for Nucleophilic Substitution

Low reactivity or the formation of side products can occasionally be observed. The following table provides a self-validating system for troubleshooting these issues.[9]

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Insufficient Basicity: The reaction requires a base to proceed. 2. Weak Nucleophile: The inherent nucleophilicity of the attacking species is too low. 3. Inappropriate Solvent: Protic solvents can solvate the nucleophile, reducing its reactivity. | 1. Ensure at least 1.0 eq. of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is used. 2. Deprotonate the nucleophile with a stronger base (e.g., NaH) prior to addition, or increase the reaction temperature. 3. Switch to a polar aprotic solvent (DMF, DMSO, acetonitrile) to enhance nucleophilicity. |

| Multiple Products (Low Selectivity) | 1. Reaction with Base: A nucleophilic base (e.g., NaOH, NaOEt) may be competing with the intended nucleophile. 2. Ring Reactivity: Under harsh conditions or with strong nucleophiles, reaction at the pyrimidine ring itself (SNAr) is possible, though less common. | 1. Use a non-nucleophilic, sterically hindered base like DIPEA or a solid base like K₂CO₃. 2. Employ milder reaction conditions (lower temperature). Confirm the structure of the major product carefully. |

Conclusion: A Versatile Electrophile for Modern Synthesis

This compound is a powerful and versatile electrophilic building block whose reactivity is governed by two key features: the pronounced electrophilicity of the chloromethyl carbon and the nuanced keto-enol tautomerism of the pyrimidin-4-ol ring. Its primary mode of reaction is the SN2 displacement of the chloride by a wide range of nucleophiles, a transformation that has been instrumental in the synthesis of countless biologically active molecules, especially in the field of kinase inhibitor discovery.[6] By understanding the interplay between its structure, the choice of nucleophile, and the reaction conditions, synthetic chemists can unlock the full potential of this valuable intermediate for the efficient construction of complex molecular architectures.

References

- Whittaker, R. L., et al. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synfacts. Available from: [Link]

- Snyder, H. R., & Foster, H. M. Mannich Reactions of Pyrimidines. I. 2,6-Dimethyl-4-hydroxypyrimidine. Journal of the American Chemical Society.

-

Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930-4932. Available from: [Link]

- El-Hashash, M. A., et al. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical and Pharmaceutical Research.

-

Callingham, M., Blum, F., & Pavé, G. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930-4932. Available from: [Link]

- Google Patents. Process for preparing 4-hydroxypyrimidine.

- Beak, P., et al. Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines... Journal of the American Chemical Society.

-

Clark, J., & Neath, G. (1968). Heterocyclic studies. Part IV. The action of hydroxylamine on 4-hydroxypteridine and its methyl derivatives. Journal of the Chemical Society C: Organic, 919-922. Available from: [Link]

- Stanovnik, B., & Tisler, M. Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Journal of Heterocyclic Chemistry.

-

Olivo, H. F., et al. (2017). Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles. Organic & Biomolecular Chemistry, 15(46), 9814-9821. Available from: [Link]

- El-Gazzar, A. B. A., et al. Reactivity of substituted Pyrimidines with Some Nucleophiles. Journal of Chemical and Pharmaceutical Research.

-

Utkina, E., et al. (2020). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2020(2), M1125. Available from: [Link]

-

Nadar, S., & Khan, T. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 100(6), 818-842. Available from: [Link]

-

Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(10), 2291. Available from: [Link]

-

Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry, 52(24), 8010-8024. Available from: [Link]

-

Barlaam, B., et al. (2016). Discovery of a Potent, Selective, Orally Bioavailable, and Efficacious Novel 2-(Pyrazol-4-ylamino)-pyrimidine Inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). Journal of Medicinal Chemistry, 59(10), 4859-4866. Available from: [Link]

-

Al-Obaid, A. M., et al. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 18(12), 4438-4449. Available from: [Link]

-

Wikipedia. 4-Pyridone. Available from: [Link]

-

Giuliano, B. M., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725-12730. Available from: [Link]

-

ResearchGate. Analysis of the 2-pyridone/2-hydroxy-pyridine tautomerism in purely organic compounds in the Cambridge Structure Database (CSD). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 4-Hydroxypyrimidine (EVT-3158963) | 51953-18-5 [evitachem.com]

- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 5. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Solubility and Stability of 2-(chloromethyl)pyrimidin-4-ol: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, serving as the core for nucleic acids and a multitude of therapeutic agents with activities spanning anticancer, antiviral, and anti-inflammatory applications.[1] The compound 2-(chloromethyl)pyrimidin-4-ol (CAS No. 944905-88-8) is a reactive intermediate of significant interest in the synthesis of novel pharmaceutical candidates.[2][3] However, its utility is intrinsically linked to its physicochemical properties, primarily its solubility in common laboratory solvents and its chemical stability. Poor solubility can hinder bioavailability and lead to unreliable assay results, while instability can compromise shelf-life, efficacy, and safety.[1] This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, synthesizing established principles with actionable, field-proven experimental protocols.

Introduction: The Physicochemical Challenge

The this compound molecule contains a highly reactive chloromethyl group attached to an electron-deficient pyrimidine ring. This structural feature makes it an excellent alkylating agent for synthetic chemistry but also renders it susceptible to nucleophilic attack, posing significant stability challenges.[4] Protic solvents, such as water and alcohols, can act as nucleophiles, leading to rapid degradation.[4] Therefore, a thorough understanding and empirical determination of its solubility and stability profile are not merely procedural formalities but critical prerequisites for its successful application in research and development.

This document is structured to guide the researcher through a logical sequence of investigation: first, assessing solubility to enable the preparation of accurate solutions, and second, evaluating chemical stability to ensure the integrity of those solutions and the compound itself over time.

Core Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 944905-88-8 | [2][3] |

| Molecular Formula | C₅H₅ClN₂O | [2][3] |

| Molecular Weight | 144.56 g/mol | [2] |

| Hazard Profile | Irritant | [2] |

Part 1: Solubility Assessment

A compound's solubility dictates its handling, formulation, and bioavailability.[1] For a reactive species like this compound, solubility assessment must be performed with an awareness of potential concurrent degradation. The two primary types of solubility measurements relevant in a drug discovery context are thermodynamic and kinetic.[1]

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature when the solid and solution phases are in equilibrium.[1] This is a critical parameter for formulation and preclinical development.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being added from a concentrated stock (typically in DMSO) to an aqueous buffer. It is a high-throughput method that reflects the solubility of the fastest precipitating form of the compound and is often used in early discovery screening.[1]

Factors Influencing Solubility of Pyrimidine Derivatives

The solubility of pyrimidine derivatives is governed by several factors:

-

Solvent Choice: A broad screening of solvents with varying polarities is the first step. Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often good starting points for compounds with poor aqueous solubility.[4][5]

-

Temperature: Solubility generally increases with temperature, although this can also accelerate degradation.[5][6][7]

-

pH: For ionizable compounds, pH can dramatically alter solubility.[5] As a pyrimidin-4-ol, this compound can exhibit tautomerism and has acidic/basic properties that will be influenced by pH.

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for assessing the solubility of this compound.

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol determines the equilibrium solubility and is considered the gold standard.[1]

-

Preparation: Add an excess amount of solid this compound (enough so that solid remains visible) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the solution.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the sample through a 0.22 µm filter (ensure the filter material is compatible with the solvent).

-

Dilution & Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration using a validated analytical method, such as HPLC-UV (see Part 3).

Data Presentation: Solubility Profile

As no specific public data exists, researchers should generate and present their findings in a structured table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |

| Water (pH 7.0) | 25 | Experimental Value | Calculated Value | Thermodynamic |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value | Kinetic |

| Methanol | 25 | Experimental Value | Calculated Value | Thermodynamic |

| Ethanol | 25 | Experimental Value | Calculated Value | Thermodynamic |

| Acetonitrile | 25 | Experimental Value | Calculated Value | Thermodynamic |

| DMSO | 25 | Experimental Value | Calculated Value | Thermodynamic |

| DMF | 25 | Experimental Value | Calculated Value | Thermodynamic |

Part 2: Stability Evaluation

The primary stability concern for this compound is its susceptibility to nucleophilic substitution at the chloromethyl group. This reactivity is analogous to that of 2-(chloromethyl)pyrimidine hydrochloride, which is known to degrade in the presence of nucleophiles like water or alcohols.[4]

Predicted Degradation Pathways

The most probable degradation pathways involve the displacement of the chloride ion by a solvent molecule or other nucleophile.

-

Hydrolysis: In aqueous media, the compound will likely hydrolyze to form 2-(hydroxymethyl)pyrimidin-4-ol.

-

Alcoholysis: In alcoholic solvents like methanol or ethanol, the corresponding ether will be formed (e.g., 2-(methoxymethyl)pyrimidin-4-ol in methanol).

Caption: Predicted Nucleophilic Degradation Pathways.

Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and select appropriate storage conditions.

-

Solution Preparation: Prepare solutions of this compound (e.g., at 0.5 mg/mL) in various media:

-

Aprotic solvent (e.g., Acetonitrile) as a control.

-

Aqueous acid (e.g., 0.1 N HCl).

-

Aqueous base (e.g., 0.1 N NaOH).

-

Water.

-

3% Hydrogen Peroxide (oxidative stress).

-

-

Stress Conditions:

-

Hydrolytic: Incubate acidic, basic, and neutral aqueous solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Oxidative: Incubate the hydrogen peroxide solution at room temperature.

-

Photolytic: Expose a solid sample and a solution in a UV-transparent container (e.g., quartz) to light stress according to ICH Q1B guidelines.

-

-

Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples before analysis.

-

Quantification: Analyze all samples by a stability-indicating HPLC method (see Part 3). Monitor the decrease in the parent peak area and the formation of new peaks (degradants).

Recommended Handling and Storage

Based on its predicted reactivity, the following precautions are strongly advised:[4]

-

Solvent Choice: For preparing stock solutions, use high-purity, anhydrous aprotic solvents like DMSO or DMF.

-

Preparation: Always prepare solutions fresh for immediate use. Avoid long-term storage of solutions, especially in protic solvents.

-

Storage of Solids: Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C or -20 °C) to protect it from moisture.

Part 3: Analytical Methodologies

A robust, stability-indicating analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique.[8]

Experimental Workflow for HPLC Method Development

Caption: Workflow for HPLC Method Development and Validation.

Protocol 3: RP-HPLC Method for Quantification

This protocol provides a starting point for developing a method to quantify this compound and its degradation products.[8]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Elution: A gradient elution is recommended to separate the polar parent compound from potentially less polar degradants.

-

Example Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determine the λ_max by performing a UV scan of a dilute solution of the compound. A common wavelength for pyrimidines is around 254-270 nm.[8]

-

Injection Volume: 10 µL.

-

Sample Diluent: A mixture of Mobile Phase A and B (e.g., 90:10 v/v) to ensure sample solubility and good peak shape.

Method Validation

Once developed, the method must be validated according to ICH guidelines to ensure it is fit for purpose. This involves demonstrating specificity (ability to resolve the main peak from degradants), linearity, accuracy, precision, and robustness.

Conclusion

This compound is a valuable but challenging chemical intermediate. Its inherent reactivity necessitates a careful and empirically driven approach to characterization. By systematically applying the solubility and stability testing protocols outlined in this guide, researchers can generate the robust data required to confidently handle, store, and utilize this compound in their synthetic and drug discovery programs. The key to success lies in using anhydrous aprotic solvents for solution preparation, making solutions fresh, and employing a validated, stability-indicating HPLC method for all quantitative analyses.

References

- BenchChem. (2025).

- Matrix Scientific. (n.d.). This compound.

- BenchChem. (2025). Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents.

- BuyersGuideChem. (n.d.). This compound suppliers and producers.

- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride.

- BenchChem. (2025).

- Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 944905-88-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Pharmacological Potential of Pyrimidin-4-ol Scaffolds: A Technical Guide to Biological Activity

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine nucleus, a foundational six-membered heterocycle with nitrogen atoms at the 1 and 3 positions, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are integral to the structure of nucleic acids (cytosine, thymine, and uracil) and vitamin B1, highlighting their fundamental role in biological systems.[1][4] This inherent biocompatibility and versatile chemical reactivity have made pyrimidine derivatives, including the pyrimidin-4-ol core, a focal point for the development of novel therapeutic agents across a wide spectrum of diseases.[2][5][6][7][8][9] This guide provides an in-depth exploration of the diverse biological activities of pyrimidin-4-ol derivatives, detailing their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential. We will delve into their applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, offering a comprehensive resource for researchers and drug development professionals.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrimidine derivatives have emerged as a significant class of anticancer agents, with several analogues demonstrating potent antiproliferative activity against a range of cancer cell lines.[10][11][12] The pyrimidin-4-ol scaffold, in particular, has been a key component in the design of molecules that target various aspects of cancer cell biology, from cell cycle regulation to apoptosis induction.

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which pyrimidin-4-ol derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For instance, certain N-(pyridin-3-yl) pyrimidin-4-amine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells.[10] Similarly, N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines have also shown CDK2 inhibitory activity.[10]

Beyond CDK inhibition, some pyrrolo[2,3-d]pyrimidin-4-one derivatives act as potent inhibitors of USP7, a deubiquitinating enzyme, leading to the accumulation of tumor suppressor proteins like p53 and p21.[10] Furthermore, pyrimidin-4-yl-1H-imidazole derivatives have been developed as selective and potent inhibitors of CRAF kinase, a key component of the MAPK signaling pathway, which is often dysregulated in melanoma.[13] The p21-activated kinase 1 (PAK1) has also been identified as a target for 2-arylamino-4-aryl-pyrimidines.[14]

Another innovative approach involves the development of pyrimidine derivatives that promote osteogenesis via the BMP2/SMAD1 signaling pathway, suggesting potential applications in treating bone-related cancers or the skeletal complications of cancer.[15]

Signaling Pathway: CDK2 Inhibition by Pyrimidine Derivatives

Caption: Inhibition of the CDK2/Cyclin E complex by pyrimidin-4-ol derivatives blocks the G1/S transition, leading to cell cycle arrest.

Structure-Activity Relationship (SAR)

The anticancer efficacy of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[1] For instance, the introduction of a trifluoromethyl group has been shown to enhance the bioavailability and cytotoxic effects of certain thiazolo[4,5-d]pyrimidine derivatives.[16] In the case of PAK1 inhibitors, the presence of a bromide at the 5-position of the pyrimidine core, combined with a 1,2-dimethylpiperazine pendant domain, was found to be crucial for potent activity.[14]

Quantitative Data on Anticancer Activity

| Compound Class | Target | Cancer Cell Line | IC50 | Reference |

| N-(pyridin-3-yl) pyrimidin-4-amine | CDK2/cyclin A2 | HeLa | 64.42 nM | [10] |

| pyrrolo[2,3-d]pyrimidin-4-one | USP7 | HCT-116 | - | [10] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[5][17]thiazolo[4,5-d]pyrimidine-2(3H)-thione | - | Melanoma (C32) | 24.4 µM | [16] |

| 2-arylamino-4-aryl-pyrimidine | PAK1 | - | - | [14] |

| pyrimidin-4-yl-1H-imidazole | CRAF | A375P (Melanoma) | 0.62 µM | [13] |

Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacterial and fungal strains.[5][18][19][20]

Mechanism of Action

The antimicrobial action of pyrimidine derivatives is often attributed to their ability to interfere with essential microbial processes. While the precise mechanisms for many derivatives are still under investigation, some are known to inhibit dihydrofolate reductase, an enzyme crucial for nucleotide synthesis in bacteria. The structural similarity of the pyrimidine core to the natural substrates of these enzymes allows them to act as competitive inhibitors.

Structure-Activity Relationship (SAR)

The antimicrobial and antifungal activity is significantly influenced by the substituents on the pyrimidine scaffold. For example, studies have shown that the presence of electronegative radicals on the aromatic residues of the pyrimidine ring can increase microbiological activity.[19] Furthermore, certain pyrimidin-2-ol/thiol/amine analogues have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[20]

Antiviral Activity: A Broad-Spectrum Approach

Pyrimidine derivatives have a long history in antiviral therapy, with several analogues being used clinically.[7][21] Their broad-spectrum activity makes them promising candidates for combating a range of viral infections, including influenza, human immunodeficiency virus (HIV), and coronaviruses.[21][22][23]

Mechanism of Action

The antiviral mechanisms of pyrimidine derivatives are diverse. Some act as nucleoside analogues that, once incorporated into the viral genome, terminate chain elongation. Others inhibit key viral enzymes, such as reverse transcriptase in HIV. A notable mechanism involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[24] By depleting the intracellular pool of pyrimidines, these compounds effectively starve the virus of the necessary building blocks for replication.[24]

Promising Antiviral Candidates

Recent research has highlighted pyrimido[4,5-d]pyrimidines as a promising scaffold for the development of novel antiviral agents, particularly against human coronaviruses.[22] Certain derivatives with cyclopropylamino and aminoindane moieties have shown remarkable efficacy against human coronavirus 229E (HCoV-229E).[22]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and pyrimidine derivatives have shown considerable promise as anti-inflammatory agents.[25][26][27][28]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of pyrimidine derivatives are often mediated by their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.[27][28] A significant target is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[26][27] Several pyrimidine derivatives have demonstrated selective inhibition of COX-2, suggesting a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[26]

Beyond COX inhibition, some pyrimidine derivatives can suppress the production of other inflammatory mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), by inhibiting the expression of inducible nitric oxide synthase (iNOS) and modulating the nuclear factor kappa B (NF-κB) signaling pathway.[27][28]

Signaling Pathway: COX-2 Inhibition in Inflammation

Caption: Pyrimidin-4-ol derivatives can inhibit COX-2 expression, thereby reducing the production of pro-inflammatory prostaglandins and mitigating inflammation.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of pyrimidine derivatives is closely tied to their chemical structure. For instance, the introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines has been shown to enhance their anti-inflammatory effects.[28] Additionally, the incorporation of electron-releasing moieties on the pyrimidine ring can increase the inhibitory activity against NO secretion and iNOS expression.[28]

Experimental Protocols for Biological Evaluation

The validation of the biological activity of pyrimidin-4-ol derivatives relies on a suite of standardized in vitro and in vivo assays.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of pyrimidine derivatives on cancer cell lines.

Methodology:

-

Cell Culture: Culture the desired cancer cell lines (e.g., HCT-116, A549, MCF-7) in appropriate media and conditions until they reach logarithmic growth phase.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of pyrimidine derivatives against various microbial strains.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Compound Dilution: Prepare serial twofold dilutions of the pyrimidine derivatives in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro COX Inhibition Assay

Objective: To assess the inhibitory activity of pyrimidine derivatives against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid).

-

Compound Incubation: In a 96-well plate, add the enzyme to each well, followed by the diluted pyrimidine derivatives or a reference inhibitor (e.g., celecoxib for COX-2, aspirin for COX-1). Incubate for a short period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as an enzyme immunoassay (EIA) or a colorimetric assay.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Experimental Workflow: In Vitro Biological Evaluation

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of pyrimidin-4-ol derivatives.

Conclusion and Future Perspectives

The pyrimidin-4-ol scaffold and its derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. Their proven efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their importance in modern drug discovery. The continued exploration of structure-activity relationships, coupled with the application of advanced screening and mechanistic studies, will undoubtedly lead to the development of novel pyrimidine-based therapeutics with enhanced potency, selectivity, and safety profiles. The insights provided in this guide aim to facilitate and inspire further research in this exciting and impactful area of medicinal chemistry.

References

-

Abdel-Rahman, A. A.-H., & El-Sayed, W. A. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemistry, 2017, 1–13. [Link]

- Zeng, L., et al. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research in Pharmaceutical Sciences, 13(2), 1165-1174.

-

Pontiki, E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6528. [Link]

-

El-Gazzar, A. R. B. A., et al. (2009). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 14(1), 184-195. [Link]

-

Karthikeyan, C., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 18(1), 10-30. [Link]

-

Gualdani, R., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(1), 241. [Link]

-

Szałkowska, D., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(5), 2999. [Link]

-

Kumar, A., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6577. [Link]

- Kumar, A., & Singh, R. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 10(3), 235-246.

-

Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5649-5674. [Link]

- Sharma, S., & Kumar, P. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 1-7.

-

Minakawa, N., et al. (1999). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Nucleic Acids Symposium Series, (42), 13-14. [Link]

- Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.

-

El-Sawy, E. R., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Topics in Medicinal Chemistry, 23(1), 1-20. [Link]

-

Kumar, D., et al. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 14(7), 1335-1349. [Link]

-

Szałkowska, D., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2051. [Link]

- El-Gazzar, A. R. B. A., et al. (2025).

-

Hoffmann, H.-H., et al. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. The Journal of experimental medicine, 209(2), 201–210. [Link]

-

Szałkowska, D., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(15), 4945. [Link]

- BenchChem. (2025).

-

Abdullah, S. R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]

- Patel, R. P. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Life Sciences, 1(1), 1-10.

-

Szałkowska, D., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6439. [Link]

- Al-Omair, M. A., et al. (2025). Synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives. Journal of Saudi Chemical Society, 29(1), 1-10.

- Abdullah, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.

-

Cieplik, J., et al. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57-65. [Link]

-

Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 1-12. [Link]

- Singh, S., et al. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. International Journal of Pharmaceutical Sciences and Research, 13(10), 3845-3857.

-

Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5649-5674. [Link]

- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-15.

-

Sestito, S., et al. (2010). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 53(14), 5346-5357. [Link]

-

Karkishchenko, N. N., et al. (1990). [Pyrimidine Derivatives: Their Psychotropic Properties and the Molecular Mechanisms of Their Central Action]. Farmakologiia i toksikologiia, 53(4), 67-72. [Link]

-

Wang, Y., et al. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters, 20(5), 1551-1555. [Link]

-

Rudolph, J., et al. (2007). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5940-5945. [Link]

- El-Sayed, M. A. A., et al. (2020). Design, synthesis, molecular modelling, and biological evaluation of novel substituted pyrimidine derivatives as potential anticancer agents for hepatocellular carcinoma.

-

Kumar, A., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(44), 28549-28557. [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wjarr.com [wjarr.com]

- 3. heteroletters.org [heteroletters.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. ijrpr.com [ijrpr.com]

- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]